molecular formula C17H17N5O5 B4197554 N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide

N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide

Cat. No. B4197554
M. Wt: 371.3 g/mol
InChI Key: GBBJNIBHTDOIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EMT is a triazole derivative that has been synthesized by several methods, including the Huisgen cycloaddition reaction and click chemistry. It has been reported to possess various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Due to its unique chemical structure, EMT has been extensively studied for its potential use in drug discovery and development.

Mechanism of Action

The mechanism of action of EMT is not fully understood. However, it has been proposed that EMT exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that EMT inhibits the activity of topoisomerase II, which is involved in DNA replication and repair. The antimicrobial activity of EMT is thought to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
EMT has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and decrease the expression of anti-apoptotic proteins. EMT has also been shown to decrease the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, EMT has been shown to possess antioxidant activity, which may contribute to its biological effects.

Advantages and Limitations for Lab Experiments

EMT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess various biological activities. However, there are also some limitations to using EMT in lab experiments. Its mechanism of action is not fully understood, and its potential toxicity and side effects have not been fully evaluated. Additionally, EMT may not be effective against all types of cancer or bacteria.

Future Directions

There are several potential future directions for research on EMT. One area of interest is the development of novel anticancer and antimicrobial agents based on the structure of EMT. Another area of interest is the evaluation of the potential toxicity and side effects of EMT, as well as its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to fully understand the mechanism of action of EMT and its potential applications in various disease models.
In conclusion, EMT is a triazole derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It possesses various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. EMT has several advantages for lab experiments, but there are also some limitations to using it. Future research on EMT may lead to the development of novel therapeutic agents for the treatment of cancer and infectious diseases.

Scientific Research Applications

EMT has been extensively studied for its potential use in drug discovery and development. It has been reported to possess anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as anti-inflammatory activity. EMT has been proposed as a potential lead compound for the development of novel anticancer and antimicrobial agents.

properties

IUPAC Name

N-(2-ethoxyphenyl)-3-hydroxy-2-(4-methoxyphenyl)-5-nitrotriazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5/c1-3-27-15-7-5-4-6-14(15)18-16-17(22(24)25)19-20(21(16)23)12-8-10-13(26-2)11-9-12/h4-11,23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBJNIBHTDOIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N=C2C(=NN(N2O)C3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide
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N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide
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N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide
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N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide
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N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide
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N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide

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